molecular formula C20H16BrNO5 B3969784 (1-Oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate

(1-Oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate

Cat. No.: B3969784
M. Wt: 430.2 g/mol
InChI Key: LMNKGXDUBQXMRL-UHFFFAOYSA-N
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Description

(1-Oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate is a complex organic compound that features both aromatic and aliphatic components This compound is notable for its unique structure, which includes a phenyl group, a brominated isoindole moiety, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate typically involves multiple steps, starting from readily available precursors. One common route involves the esterification of 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetic acid with (1-Oxo-1-phenylbutan-2-yl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester linkage can be reduced to form alcohols.

    Substitution: The bromine atom in the isoindole moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid or benzophenone derivatives.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

(1-Oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (1-Oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate exerts its effects is largely dependent on its interaction with biological targets. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the brominated isoindole moiety may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (1-Oxo-1-phenylbutan-2-yl) 2-(5-chloro-1,3-dioxoisoindol-2-yl)acetate
  • (1-Oxo-1-phenylbutan-2-yl) 2-(5-fluoro-1,3-dioxoisoindol-2-yl)acetate
  • (1-Oxo-1-phenylbutan-2-yl) 2-(5-iodo-1,3-dioxoisoindol-2-yl)acetate

Uniqueness

The presence of the bromine atom in (1-Oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s reactivity and interaction with biological targets. This makes the brominated compound particularly interesting for further study in medicinal chemistry and drug development.

Properties

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO5/c1-2-16(18(24)12-6-4-3-5-7-12)27-17(23)11-22-19(25)14-9-8-13(21)10-15(14)20(22)26/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNKGXDUBQXMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate

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